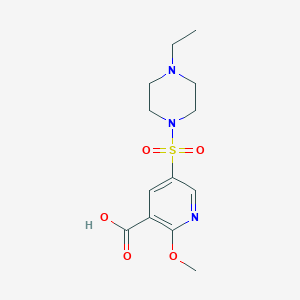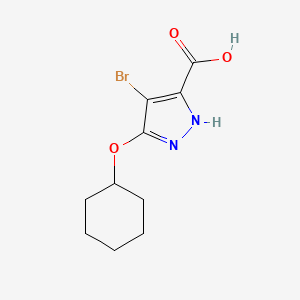
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazin-1-il)etanona es un compuesto orgánico complejo que presenta un anillo de piridina, un anillo de piperazina y un grupo etanona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazin-1-il)etanona normalmente implica varios pasos:
Formación del Anillo de Piridina: El anillo de piridina se puede sintetizar mediante una síntesis de piridina de Hantzsch, que implica la condensación de un aldehído, un éster β-ceto y amoníaco.
Introducción del Grupo Aminoetil: El grupo aminoetil se puede introducir mediante aminación reductora, donde el derivado de piridina se hace reaccionar con un aldehído y un agente reductor como el cianoborohidruro de sodio.
Formación del Anillo de Piperazina: El anillo de piperazina se puede formar mediante la ciclización de una diamina con un dihaloalcano.
Adición del Grupo Etanona: El grupo etanona se puede introducir mediante acilación, donde el derivado de piperazina se hace reaccionar con un cloruro de acilo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y minimizar el costo. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazin-1-il)etanona puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo aminoetil se puede oxidar para formar una imina o un nitrilo.
Reducción: El grupo etanona se puede reducir para formar un alcohol.
Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Se pueden usar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Derivados de imina o nitrilo.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
1-(4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazin-1-il)etanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por su potencial como agente farmacéutico, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 1-(4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazin-1-il)etanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
1-(4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazin-1-il)propanona: Estructura similar pero con un grupo propanona en lugar de un grupo etanona.
1-(4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazin-1-il)butanona: Estructura similar pero con un grupo butanona en lugar de un grupo etanona.
Singularidad
1-(4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazin-1-il)etanona es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C14H22N4O |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
1-[4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N4O/c1-10-8-13(11(2)15)9-16-14(10)18-6-4-17(5-7-18)12(3)19/h8-9,11H,4-7,15H2,1-3H3 |
Clave InChI |
XPHVNLPYOQUIHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)

![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)
![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)






![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)

